molecular formula C11H7ClF6O3 B14064070 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Cat. No.: B14064070
M. Wt: 336.61 g/mol
InChI Key: NMDAAAWDSWQVAK-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 2,4-Bis(trifluoromethoxy)phenyl intermediate:

    Chloropropanone formation: The chloropropanone moiety is introduced through a reaction involving chlorination of a propanone derivative.

    Coupling reaction: The final step involves coupling the 2,4-Bis(trifluoromethoxy)phenyl intermediate with the chloropropanone derivative under specific reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.

    Substitution: The chloropropanone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common reagents and conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a diverse array of functionalized derivatives.

Scientific Research Applications

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-3-chloropropan-2-one: Lacks the trifluoromethoxy groups, resulting in different chemical properties and reactivity.

    1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Contains trifluoromethyl groups instead of trifluoromethoxy, affecting its lipophilicity and biological activity.

    1-(2,4-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one: Variation in the position of the chloropropanone moiety, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of trifluoromethoxy groups and chloropropanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)4-9(6)21-11(16,17)18/h1-2,4H,3,5H2

InChI Key

NMDAAAWDSWQVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CCl

Origin of Product

United States

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